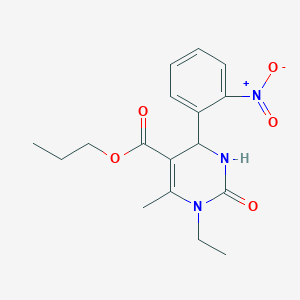
1'-cyclohexyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-cyclohexyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. CP-55940 belongs to a class of compounds known as cannabinoids, which are naturally occurring or synthetic compounds that interact with the cannabinoid receptors in the body. In
Mechanism of Action
1'-cyclohexyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide exerts its effects by interacting with the cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. CB1 receptors are primarily found in the brain and central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues. This compound acts as a potent agonist of both CB1 and CB2 receptors, leading to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, neuroprotection, and immunomodulation. This compound has also been shown to have effects on cardiovascular function, gastrointestinal function, and reproductive function.
Advantages and Limitations for Lab Experiments
1'-cyclohexyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity for cannabinoid receptors, and well-characterized pharmacological profile. However, this compound also has several limitations, including its potential for abuse, toxicity, and lack of specificity for certain receptor subtypes.
Future Directions
There are several future directions for research on 1'-cyclohexyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, including the development of more selective and potent compounds that target specific cannabinoid receptor subtypes. Other future directions include the investigation of this compound's potential for the treatment of psychiatric disorders, such as anxiety and depression, and the development of novel drug delivery systems for this compound and other cannabinoid compounds. Additionally, more research is needed to fully understand the long-term effects of this compound and other synthetic cannabinoids on the body and brain.
Synthesis Methods
1'-cyclohexyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of piperidine with cyclohexanone to form 1-cyclohexylpiperidine. The second step involves the reaction of 1-cyclohexylpiperidine with 3-pyridinemethanol to form N-(3-pyridinylmethyl)-1-cyclohexylpiperidine. The final step involves the reaction of N-(3-pyridinylmethyl)-1-cyclohexylpiperidine with 4-cyanobenzoyl chloride to form this compound.
Scientific Research Applications
1'-cyclohexyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurodegenerative diseases. This compound has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-(1-cyclohexylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O/c28-23(25-18-19-5-4-12-24-17-19)20-8-13-26(14-9-20)22-10-15-27(16-11-22)21-6-2-1-3-7-21/h4-5,12,17,20-22H,1-3,6-11,13-16,18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOGPXITKJJUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)N3CCC(CC3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B5236995.png)




![4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B5237030.png)

![4-{[hydroxy(diphenyl)acetyl]amino}butanoic acid](/img/structure/B5237052.png)
![2-bromo-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5237068.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5237086.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5237094.png)
